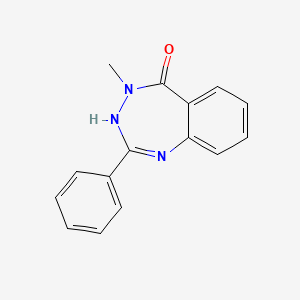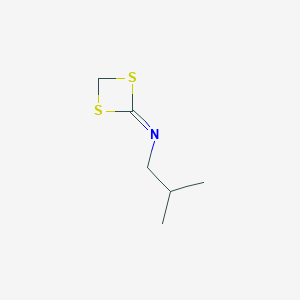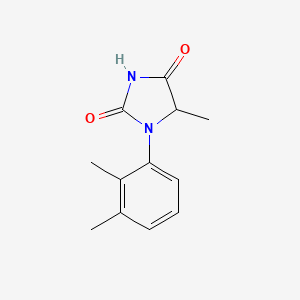
N,N-Didodecyl-N-octyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didodecyl-N-octyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to lower surface tension and act as a phase transfer catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-octyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. The reaction is carried out in a solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
R2N+R′X→R2NR′X
where ( R ) represents the dodecyl groups, ( R’ ) represents the octyldodecyl group, and ( X ) is the bromide ion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didodecyl-N-octyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are employed.
Major Products Formed
Substitution: The major products are the substituted ammonium compounds.
Oxidation: Oxidation can lead to the formation of corresponding amine oxides.
Reduction: Reduction typically yields the corresponding amines.
Wissenschaftliche Forschungsanwendungen
N,N-Didodecyl-N-octyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of N,N-Didodecyl-N-octyldodecan-1-aminium bromide involves its ability to disrupt cell membranes due to its surfactant properties. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didodecyldimethylammonium bromide: Shares similar structural features and applications.
Uniqueness
N,N-Didodecyl-N-octyldodecan-1-aminium bromide is unique due to its specific combination of long alkyl chains, which enhances its surfactant properties and makes it particularly effective in disrupting lipid bilayers. This unique structure also contributes to its high efficiency as a phase transfer catalyst and its potent antimicrobial activity .
Eigenschaften
CAS-Nummer |
61175-85-7 |
|---|---|
Molekularformel |
C44H92BrN |
Molekulargewicht |
715.1 g/mol |
IUPAC-Name |
tridodecyl(octyl)azanium;bromide |
InChI |
InChI=1S/C44H92N.BrH/c1-5-9-13-17-21-24-27-30-34-38-42-45(41-37-33-20-16-12-8-4,43-39-35-31-28-25-22-18-14-10-6-2)44-40-36-32-29-26-23-19-15-11-7-3;/h5-44H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BUNQADOWBAVLIE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



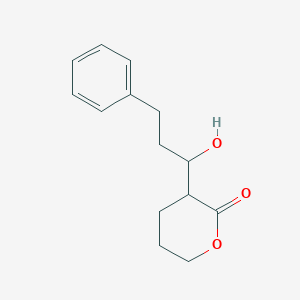

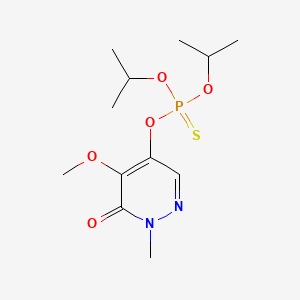


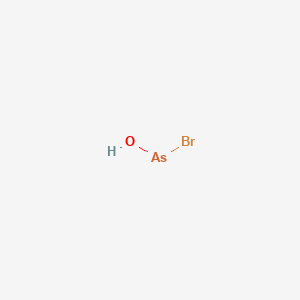
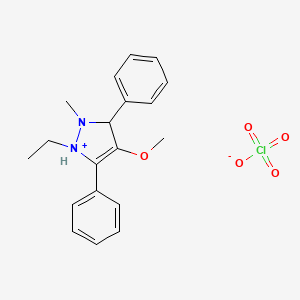
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
